molecular formula C8H9F3N2O2 B1473629 Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate CAS No. 1103425-07-5

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate

Cat. No. B1473629
M. Wt: 222.16 g/mol
InChI Key: UNPPYAXHMYQLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “ethyl” and “trifluoroethyl” groups are likely attached to the pyrazole ring, but without a specific structure, it’s hard to say more .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the ethyl group could be a site of nucleophilic attack, or the compound could participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors like its molecular structure and the presence of functional groups. For example, the trifluoroethyl group could influence the compound’s polarity and boiling point .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound 2,2,2-Trifluoroethyl Trifluoromethanesulfonate is used in organic synthesis .
    • Method of Application : This compound is used as a reagent in various organic reactions. The specific procedures would depend on the reaction being carried out .
    • Results or Outcomes : The use of this compound can facilitate certain types of organic reactions, improving yields and selectivity .
  • Scientific Field: Electrochemistry

    • Application : Fluorinated solvents, including ones similar to the compound you mentioned, have been studied for their effects on electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries .
    • Method of Application : These solvents are incorporated into the electrolyte of the battery, and their effects are studied using various electrochemical techniques .
    • Results or Outcomes : The use of these solvents can influence the performance of the battery, including its energy density and cycle life .
  • Scientific Field: Material Science

    • Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .
    • Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .
    • Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .
  • Scientific Field: Battery Technology

    • Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .
    • Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .
    • Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .
  • Scientific Field: Polymer Chemistry

    • Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-Trifluoroethyl Ether is used in the production of polymers .
    • Method of Application : This compound is used as a monomer in polymerization reactions. The specific procedures would depend on the type of polymer being synthesized .
    • Results or Outcomes : The use of this compound can result in polymers with unique properties, such as high thermal stability and resistance to chemical attack .
  • Scientific Field: Battery Technology

    • Application : Battery-grade 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is a versatile co-solvent and additive for various battery systems .
    • Method of Application : In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .
    • Results or Outcomes : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug .

properties

IUPAC Name

ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPPYAXHMYQLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.